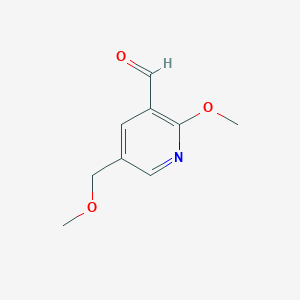
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide, also known as MPOA, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPOA is a small molecule compound that has been synthesized using various methods and has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide is not fully understood. However, it has been suggested that N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has also been shown to inhibit the activity of various enzymes, including histone deacetylases and cyclooxygenase-2.
Biochemical and Physiological Effects:
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized using various methods. It has also been shown to have low toxicity and good bioavailability. However, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. In addition, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has not been extensively studied in human clinical trials, which limits its translation to clinical applications.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in animal models and humans. In addition, the development of more water-soluble derivatives of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide could enhance its potential therapeutic applications. Finally, the translation of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide to clinical applications for various diseases could be an important future direction.
Synthesemethoden
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide can be synthesized using various methods, including the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with m-tolunitrile in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with m-tolylacetic acid in the presence of thionyl chloride and triethylamine. Both methods have been reported in the literature, and the yield of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide obtained using these methods is around 50-60%.
Wissenschaftliche Forschungsanwendungen
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In Parkinson's disease, N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-(m-tolyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.
Eigenschaften
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-6-5-7-17(12-15)14-20(24)22-18-9-10-19(16(2)13-18)23-11-4-3-8-21(23)25/h5-7,9-10,12-13H,3-4,8,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZCIHYMQRFATL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)


![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)



![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2424641.png)

